2'-Amino-3,3'-dimethyl-[1,1'-binaphthalen]-2-ol
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Overview
Description
2’-Amino-3,3’-dimethyl-[1,1’-binaphthalen]-2-ol is an organic compound with a complex structure featuring a binaphthyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Amino-3,3’-dimethyl-[1,1’-binaphthalen]-2-ol typically involves multi-step organic reactions. One common method starts with the preparation of the binaphthyl core, followed by functionalization to introduce the amino and hydroxyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
2’-Amino-3,3’-dimethyl-[1,1’-binaphthalen]-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2’-Amino-3,3’-dimethyl-[1,1’-binaphthalen]-2-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2’-Amino-3,3’-dimethyl-[1,1’-binaphthalen]-2-ol involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3,3-dimethylbutanoic acid
- 3,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline
- 2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol
Uniqueness
2’-Amino-3,3’-dimethyl-[1,1’-binaphthalen]-2-ol stands out due to its binaphthyl core, which imparts unique steric and electronic properties. These properties make it particularly useful in applications requiring specific molecular interactions and stability .
Properties
Molecular Formula |
C22H19NO |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
1-(2-amino-3-methylnaphthalen-1-yl)-3-methylnaphthalen-2-ol |
InChI |
InChI=1S/C22H19NO/c1-13-11-15-7-3-5-9-17(15)19(21(13)23)20-18-10-6-4-8-16(18)12-14(2)22(20)24/h3-12,24H,23H2,1-2H3 |
InChI Key |
ANIBTEIZMWQMNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1N)C3=C(C(=CC4=CC=CC=C43)C)O |
Origin of Product |
United States |
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